n-Butyl vs. tert-Butyl Phenyl Substitution: Predicted Lipophilicity and Metabolic Stability Differentiation
The n-butylphenyl substituent of CAS 439111-36-1 imparts lower steric hindrance and reduced metabolic stability relative to the tert-butylphenyl analog. Using computed logP (ALOGPS 2.1), the target compound (clogP ≈ 5.8) exhibits approximately 0.4–0.6 log unit lower lipophilicity than its tert-butylphenyl counterpart (clogP ≈ 6.3) [1]. This difference is within the range (ΔlogP 0.3–0.8) demonstrated to alter membrane permeability, plasma protein binding, and CYP-mediated clearance in phenylthiazole antibiotic series, where n-butyl derivatives showed 2–3-fold higher intrinsic clearance in human liver microsomes compared to tert-butyl congeners [2]. Users seeking a tool compound with distinct ADME fingerprint—specifically, reduced metabolic stability facilitating shorter in vivo half-life for acute dosing paradigms—may thus prioritize this compound.
| Evidence Dimension | Computed logP (lipophilicity) and inferred metabolic stability |
|---|---|
| Target Compound Data | clogP ≈ 5.8; predicted higher CYP-mediated intrinsic clearance (class inference from n-butyl SAR) |
| Comparator Or Baseline | N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide: clogP ≈ 6.3; lower intrinsic clearance (class inference) |
| Quantified Difference | ΔclogP ≈ 0.5; ~2–3-fold difference in projected intrinsic clearance based on phenylthiazole class SAR |
| Conditions | Computed logP (ALOGPS 2.1); clearance differential supported by human liver microsome data from structurally analogous tert-butylphenylthiazole antibiotic series |
Why This Matters
A 0.5 log unit lower logP and predicted 2–3-fold higher clearance directly affect oral bioavailability, dosing frequency, and systemic exposure—critical parameters for in vivo pharmacology studies and drug discovery programs.
- [1] ALOGPS 2.1 computed logP values for N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (SMILES: CCCCC1=CC=C(C=C1)C2=CSC(NC(=O)C3=CC(=CC=C3)C(F)(F)F)=N2) and its tert-butylphenyl analog. View Source
- [2] Kotb A, Abutaleb NS, Hagras M, Bayoumi A, Moustafa MM, Ghiaty A, Seleem MN, Mayhoub AS. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. RSC Adv. 2019;9:8773-8786. (Class-level inference: n-butyl vs. tert-butyl clearance differential from phenylthiazole antibiotic SAR.) View Source
